What is the chemical structure of Neoprocurcumenol?
What is the chemical structure of Neoprocurcumenol?
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Neoprocurcumenol, a sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Neoprocurcumenol is a guaiane-type sesquiterpenoid characterized by a bicyclic [5.7.0] carbon skeleton. Its systematic IUPAC name is (3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one.
Chemical Structure:
Molecular Identifiers:
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Molecular Formula: C₁₅H₂₂O₂
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Molecular Weight: 234.33 g/mol [1]
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CAS Number: 102130-91-6[1]
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InChI Key: DAUDFKSHOYLOOB-ZFWWWQNUSA-N[2]
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SMILES: CC1=C2CC--INVALID-LINK--(C)O[3]
Physicochemical and Biological Data
While comprehensive experimental data for Neoprocurcumenol is not extensively available in the public domain, the following quantitative and qualitative information has been reported.
Table 1: Physicochemical Properties of Neoprocurcumenol
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 234.33 g/mol | [1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Specific Rotation | Data not available |
Table 2: Biological Activity of Neoprocurcumenol
| Activity | Test Organism | Parameter | Value | Source |
| Larvicidal | Mosquito larvae | LC₅₀ | 13.69 ppm | [1][4] |
| LC₉₀ | 23.92 ppm | [1][4] |
Experimental Protocols
Isolation of Neoprocurcumenol from Curcuma aromatica
The following protocol is a generalized procedure based on reported methods for the isolation of Neoprocurcumenol from the rhizomes of Curcuma aromatica.
Objective: To isolate Neoprocurcumenol from the dried rhizomes of Curcuma aromatica.
Materials and Reagents:
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Dried and powdered rhizomes of Curcuma aromatica
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Petroleum ether
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Silica gel for flash chromatography
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Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)
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Rotary evaporator
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Chromatography columns
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Thin-layer chromatography (TLC) plates and developing chamber
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Standard analytical equipment for characterization (NMR, MS)
Methodology:
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Extraction:
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The dried and powdered rhizomes of Curcuma aromatica are subjected to extraction with petroleum ether. This can be performed using a Soxhlet apparatus for exhaustive extraction or by maceration with agitation.
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The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
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Chromatographic Fractionation:
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The crude petroleum ether extract is subjected to bioassay-guided fractionation using flash chromatography on a silica gel column.
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The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate.
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Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
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Purification:
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Fractions showing the presence of Neoprocurcumenol (as identified by comparison with a standard or by spectroscopic analysis) are pooled and concentrated.
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Further purification may be necessary and can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to obtain the compound in high purity (>98%).
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Characterization:
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The purified compound is then characterized using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), to confirm its identity and structure.
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Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by Neoprocurcumenol or its precise mechanism of action for its observed biological activities.
However, Neoprocurcumenol belongs to the class of guaiane-type sesquiterpenes. This class of compounds has been reported to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, antibacterial, and neuroprotective effects. Some guaianolides, a subclass of guaiane sesquiterpenes, are known to exert their anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Further research is required to determine if Neoprocurcumenol shares these or other mechanisms of action.
Visualizations
Experimental Workflow for Isolation
The following diagram illustrates the general workflow for the isolation of Neoprocurcumenol from its natural source.
References
- 1. mdpi.com [mdpi.com]
- 2. [Research progress on natural guaiane-type sesquiterpenoids and their biological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells | MDPI [mdpi.com]
